

# Application Notes & Protocols: (2-Piperidin-1-yl-phenyl)methanol

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## Compound of Interest

Compound Name: (2-Piperidin-1-yl-phenyl)methanol

Cat. No.: B1590240

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## Abstract

This document provides a comprehensive technical guide to **(2-Piperidin-1-yl-phenyl)methanol** (CAS No. 87066-94-2). It details its chemical and physical properties, provides a robust, step-by-step protocol for its synthesis via the reduction of 2-(piperidin-1-yl)benzaldehyde, outlines methods for analytical characterization, and discusses its primary application as a synthetic intermediate in medicinal chemistry. The protocols are designed to be self-validating, emphasizing safety, purity assessment, and reproducibility for research and drug development applications.

## Introduction and Chemical Profile

**(2-Piperidin-1-yl-phenyl)methanol** is a substituted amino alcohol featuring a phenyl methanol core with a piperidine group at the ortho position. This structural motif is of significant interest in medicinal chemistry, as the piperidine ring is a privileged scaffold found in numerous pharmaceuticals due to its ability to influence solubility, metabolic stability, and target binding.

[1] The compound primarily serves as a versatile building block for the synthesis of more complex molecules, particularly those with potential biological activity.[2][3] Its utility stems from the two reactive sites: the secondary alcohol, which can be further functionalized or oxidized, and the tertiary amine of the piperidine ring.

## Physicochemical Properties

A summary of the key properties of **(2-Piperidin-1-yl-phenyl)methanol** is provided below for quick reference.

Property	Value	Source(s)
CAS Number	87066-94-2	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	191.27 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Off-white to yellow solid (typical)	Supplier Data
Boiling Point	343.2°C at 760 mmHg (Predicted)	<a href="#">[6]</a>
Topological Polar Surface Area	23.5 Å <sup>2</sup>	<a href="#">[4]</a>
SMILES	C1CCN(CC1)C2=CC=CC=C2 CO	<a href="#">[5]</a>

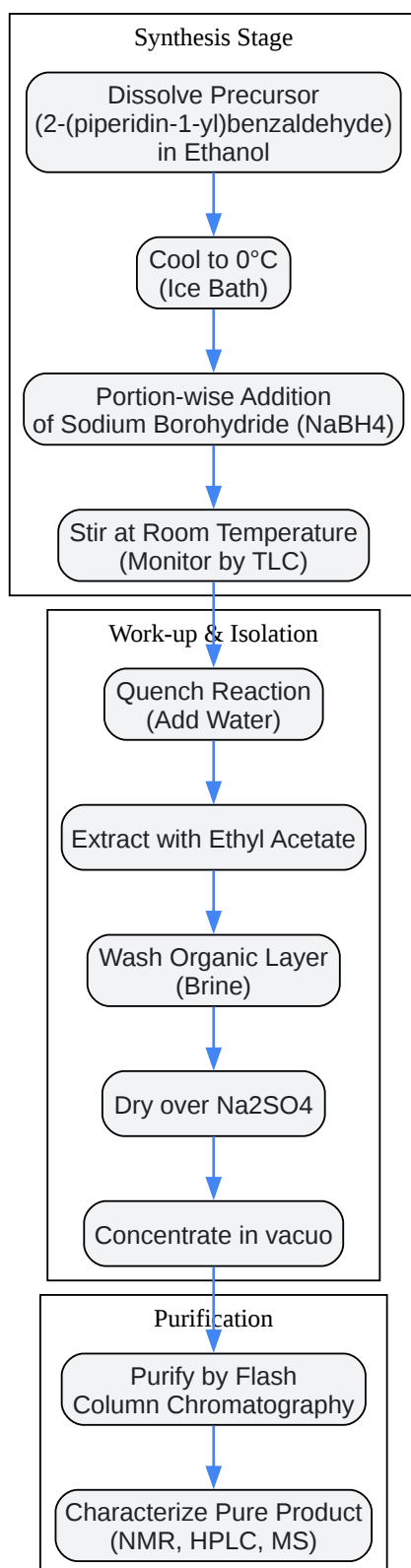
## Experimental Protocols

### Protocol 1: Synthesis of (2-Piperidin-1-yl-phenyl)methanol

This protocol details the synthesis via the reduction of 2-(piperidin-1-yl)benzaldehyde using sodium borohydride (NaBH<sub>4</sub>), a mild and selective reducing agent.[\[7\]](#)

Core Principle: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. Its milder nature, compared to reagents like lithium aluminum hydride (LiAlH<sub>4</sub>), makes it compatible with a wider range of solvents, including protic solvents like ethanol, and enhances the safety of the procedure.[\[7\]](#)[\[8\]](#)

Workflow Diagram:



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Caption: Synthesis and Purification Workflow.

#### Materials & Reagents:

- 2-(piperidin-1-yl)benzaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Ethanol (Absolute)
- Ethyl acetate (EtOAc)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel (for chromatography)
- Hexanes and Ethyl Acetate (for chromatography mobile phase)

#### Step-by-Step Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 2-(piperidin-1-yl)benzaldehyde (1.0 eq). Dissolve the aldehyde in absolute ethanol (approx. 10 mL per gram of aldehyde).
- **Cooling:** Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
- **Reduction:** Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

- **Quenching:** Once the reaction is complete, carefully quench the excess  $\text{NaBH}_4$  by slowly adding deionized water.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).
- **Washing:** Combine the organic layers and wash with brine to remove residual water and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

## Protocol 2: Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized **(2-Piperidin-1-yl-phenyl)methanol**, a combination of analytical techniques is mandatory. This serves as a self-validating check on the synthesis protocol.<sup>[9]</sup>

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Purpose:** To confirm the molecular structure of the final product.
- **Sample Prep:** Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[9]</sup>
- **Expected  $^1\text{H}$  NMR Peaks ( $\text{CDCl}_3$ , 300 MHz):**
  - **Aromatic Protons:** Multiplets in the range of  $\delta$  7.0-7.5 ppm.
  - **Benzylic Methylene ( $\text{CH}_2\text{OH}$ ):** A singlet or doublet around  $\delta$  4.5-4.8 ppm.
  - **Piperidine Protons:** Broad multiplets in the range of  $\delta$  1.5-3.2 ppm.

- Hydroxyl Proton (OH): A broad singlet, which may be exchangeable with D<sub>2</sub>O. Its chemical shift is concentration-dependent.
- Expected <sup>13</sup>C NMR Peaks (CDCl<sub>3</sub>, 75 MHz):
  - Aromatic Carbons: Multiple signals between δ 120-150 ppm.
  - Benzylic Carbon (CH<sub>2</sub>OH): A signal around δ 60-65 ppm.
  - Piperidine Carbons: Signals typically in the δ 24-55 ppm range.

## 2. High-Performance Liquid Chromatography (HPLC):

- Purpose: To determine the purity of the compound.[\[9\]](#)
- Typical Conditions:
  - Column: C18 reverse-phase column.
  - Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).
  - Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 214 nm, 254 nm).
- Purity Assessment: Purity is calculated based on the area percentage of the main product peak relative to the total peak area. A purity of >95% is generally considered acceptable for most research applications.

## 3. Mass Spectrometry (MS):

- Purpose: To confirm the molecular weight of the compound.
- Method: Electrospray Ionization (ESI) is typically used.
- Expected Result: A prominent peak corresponding to the protonated molecule [M+H]<sup>+</sup> at m/z 192.27.

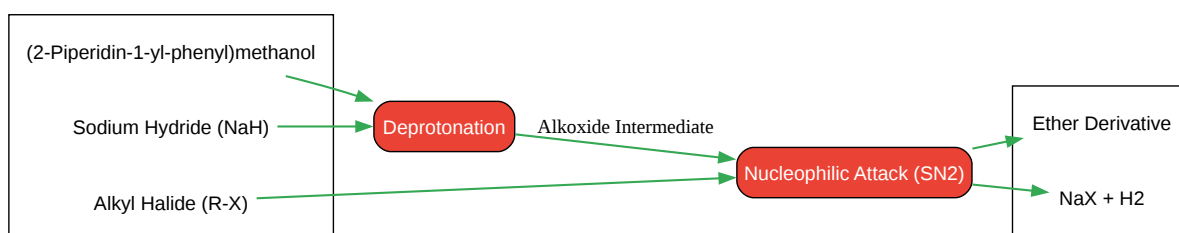
## Application Note: Use as a Synthetic Intermediate

The primary application of **(2-Piperidin-1-yl-phenyl)methanol** is as a precursor for more complex, biologically active molecules. The hydroxyl group is a key handle for derivatization.

### Example Application: Synthesis of an Ether Derivative

This protocol describes a standard Williamson ether synthesis to add an alkyl group, a common step in modifying a lead compound in drug discovery.

Reaction Scheme Diagram:



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Caption: Williamson Ether Synthesis Pathway.

### Step-by-Step Procedure:

- **Setup:** In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **(2-Piperidin-1-yl-phenyl)methanol** (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Deprotonation:** Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware is dry and use an inert atmosphere. Hydrogen gas is evolved.
- **Alkoxide Formation:** Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium

alkoxide.

- Alkylation: Cool the solution back to 0°C and add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.
- Reaction: Allow the reaction to proceed at room temperature overnight, or heat gently if required. Monitor by TLC.
- Work-up: After completion, cool the reaction and quench carefully by the slow addition of water. Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Purify the resulting ether derivative by flash column chromatography.

## Safety and Handling

While specific GHS classification data for this compound is not readily available, it should be handled with standard laboratory precautions.<sup>[4]</sup>

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

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